molecular formula C13H18O9 B12349580 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose CAS No. 56272-01-6

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose

Cat. No.: B12349580
CAS No.: 56272-01-6
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-ACJTYDJDSA-N
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Description

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose is an organic compound belonging to the group of sugars. It is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the arabinofuranose ring, making it a tetra-acetylated derivative. It is commonly used as an intermediate in various chemical syntheses and has significant applications in scientific research .

Preparation Methods

The synthesis of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose typically involves the acetylation of L-arabinose. The process generally includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose involves its conversion into active metabolites through enzymatic or chemical reactions. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose can be compared with other similar compounds, such as:

    1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: A similar tetra-acetylated sugar derivative with a different stereochemistry.

    1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: Another tetra-acetylated sugar with a different configuration.

    1,2,3,5-Tetra-O-acetyl-alpha-D-arabinofuranose: A compound with a similar structure but different stereochemistry .

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties, which make it suitable for particular applications in research and industry.

Properties

CAS No.

56272-01-6

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1

InChI Key

IHNHAHWGVLXCCI-ACJTYDJDSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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